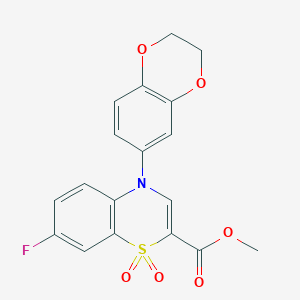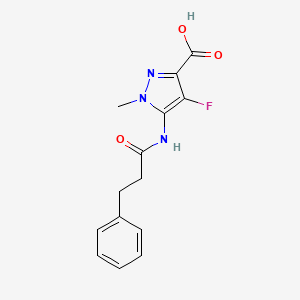![molecular formula C22H23N3O5S B2747019 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 893952-42-6](/img/structure/B2747019.png)
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide and Pest Control
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide shows promise in agricultural science, particularly in herbicide and pest control. Chloroacetamides, which share structural similarities with this compound, have been used as selective pre-emergent or early post-emergent herbicides. These are effective against annual grasses and various broad-leaved weeds in multiple crops, including cotton, maize, and soybeans (Weisshaar & Böger, 1989).
Tautomerism in Solid and Solution States
The compound under study is closely related to pyrazoles, which have been extensively researched for their tautomerism both in solid and solution states. This property is crucial for understanding the chemical behavior and potential applications of such compounds. For example, NH-pyrazoles exhibit a complex pattern of hydrogen bonds in their structures, which is significant for their stability and reactivity (Cornago et al., 2009).
Anticancer and Pharmacological Potential
The research on derivatives of pyrazoles, like the one , indicates potential in pharmacology, particularly in anticancer and other therapeutic applications. Computational and pharmacological evaluations have shown that these compounds bind to various targets, including epidermal growth factor receptor (EGFR) and tubulin, suggesting potential for tumor inhibition and antioxidant activities (Faheem, 2018).
Structural and Conformational Studies
Studies on similar pyrazole derivatives have provided insights into their molecular structure and conformation. These studies are critical in understanding the physical and chemical properties of these compounds, which can be applied in designing more effective drugs and chemicals. For instance, the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveal details about their molecular conformations and interactions (Wise et al., 1987).
Carbonic Anhydrase Inhibition and Cytotoxicity
Pyrazoline derivatives have shown significant carbonic anhydrase inhibitory activity and cytotoxicity against various tumor and non-tumor cell lines. These findings are crucial for developing new therapeutic agents, especially for conditions where carbonic anhydrase activity is a factor (Kucukoglu et al., 2016).
Antioxidant Activity
Research on coordination complexes of pyrazole-acetamide derivatives has highlighted their significant antioxidant activities. Such properties are valuable in developing drugs for oxidative stress-related diseases (Chkirate et al., 2019).
Neuroprotection in Cerebral Ischemic Injury
Analogs of pyrazoline compounds, such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-&bgr;-D-pyranoside, have shown neuroprotective effects in cerebral ischemic injury models. These findings are promising for developing treatments for neurological conditions like stroke (Yu et al., 2018).
Antimicrobial and Anti-Inflammatory Agents
Pyrazoline derivatives have also been evaluated for their antimicrobial and anti-inflammatory activities. Such studies are vital for discovering new drugs that can be used to treat infections and inflammation-related diseases (Kendre et al., 2015).
Fungicidal and Insecticidal Properties
These compounds have also demonstrated potential fungicidal and insecticidal activities, making them candidates for agricultural applications, especially in controlling pests and fungal diseases (Zhao et al., 2008).
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-4-9-20(15(2)10-14)25-22(18-12-31(27,28)13-19(18)24-25)23-21(26)11-30-17-7-5-16(29-3)6-8-17/h4-10H,11-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEICJQWAZQHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2746936.png)
![3-(4-Chlorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2746937.png)

![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)
![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide](/img/structure/B2746949.png)


![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)


![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)